Cyclohexane, (1,3-dimethylbutyl)-: Structural Profiling, Environmental Geochemistry, and Analytical Methodologies
Cyclohexane, (1,3-dimethylbutyl)-: Structural Profiling, Environmental Geochemistry, and Analytical Methodologies
Executive Summary
Cyclohexane, (1,3-dimethylbutyl)- (CAS: 61142-19-6), systematically referred to as 4-methylpentan-2-ylcyclohexane, is a highly branched, saturated cyclic hydrocarbon[1]. As a prominent member of the alkylcyclohexane homologous series, this compound serves as a critical intersection point across multiple scientific disciplines. It acts as a resilient biomarker in environmental geochemistry[2], a high-calorific product in the catalytic pyrolysis of plastic waste[3], and a measurable Volatile Organic Compound (VOC) in material off-gassing[4]. This whitepaper provides an in-depth technical synthesis of its physicochemical properties, formation mechanisms, and the rigorous analytical protocols required for its quantification.
Structural Elucidation and Physicochemical Profiling
The molecular architecture of Cyclohexane, (1,3-dimethylbutyl)- consists of a stable, six-membered cyclohexane ring covalently bonded to a highly branched 1,3-dimethylbutyl aliphatic chain. This structural duality—combining a cyclic core with a bulky, branched lipophilic tail—imparts pronounced hydrophobicity, thermal stability, and volatility. Because it lacks polar functional groups (Topological Polar Surface Area = 0 Ų), the molecule relies entirely on dispersive van der Waals forces for intermolecular interactions[1].
Table 1: Physicochemical and Thermodynamic Properties
| Property | Value | Reference / Source |
| IUPAC Name | 4-methylpentan-2-ylcyclohexane | PubChem[1] |
| Molecular Formula | C12H24 | PubChem[1] |
| Molecular Weight | 168.32 g/mol | PubChem[1] |
| CAS Registry Number | 61142-19-6 | ChemBK[5] |
| Boiling Point | ~212.8 °C (Predicted) | ChemBK[5] |
| Density | ~0.807 g/cm³ (Predicted) | ChemBK[5] |
| XLogP3-AA | 5.6 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Hydrogen Bond Donors/Acceptors | 0 / 0 | PubChem[1] |
Mechanisms of Formation and Environmental Geochemistry
Alkylcyclohexanes are critical diagnostic targets in environmental monitoring and industrial chemistry. Their significance spans three primary domains:
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Polymer Pyrolysis and Waste-to-Energy: Cyclohexane, (1,3-dimethylbutyl)- is a prominent, high-calorific-value product generated during the catalytic pyrolysis of disposable low-density polyethylene (LDPE) and nylon waste[3]. The thermal cracking of these polymers, particularly when utilizing catalysts like calcium hydroxide, yields a complex pyrolyzed oil rich in branched alkylcyclohexanes[3].
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Environmental Geochemistry: Compared to linear n-alkanes, branched alkylcyclohexanes are highly resistant to microbial biodegradation. This recalcitrance makes them robust, long-term biomarkers for crude oil spill fingerprinting, weathering studies, and analyzing flowback water from hydraulic fracturing operations[2][6].
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Phytochemical and VOC Emissions: Interestingly, this compound has been identified in the aqueous extracts of medicinal plants such as Sonchus maritimus, suggesting potential secondary metabolic pathways or environmental bioaccumulation[7]. Furthermore, it is monitored as a VOC emission from synthetic materials, including particle-filtering half masks, which is critical for assessing human inhalation exposure[4].
Sources and formation pathways of Cyclohexane, (1,3-dimethylbutyl)- across scientific domains.
Analytical Workflows: GC-MS Protocol
Given its high volatility and lack of polar functional groups, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the detection and quantification of Cyclohexane, (1,3-dimethylbutyl)-[4][8].
Causality in Experimental Design
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Stationary Phase Selection: A non-polar 5% diphenyl/95% dimethyl polysiloxane column (e.g., HP-5MS) is strictly required. Because the analyte lacks polarity, chromatographic retention is driven entirely by dispersive forces and boiling point differentials.
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Ionization Dynamics: Standard 70 eV Electron Impact (EI) ionization is utilized. Alkylcyclohexanes undergo predictable fragmentation, typically yielding a distinct molecular ion (
at m/z 168) and a base peak resulting from the cleavage of the bulky alkyl chain (yielding the stable cyclohexyl cation at m/z 83)[8]. -
Self-Validating System: To ensure trustworthiness and correct for matrix suppression, the protocol mandates the use of deuterated internal standards (e.g., n-Alkane-d24) to establish relative retention indices (RI).
Step-by-Step GC-MS Methodology
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Sample Preparation & Extraction:
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Aqueous/Environmental Matrices: Perform Liquid-Liquid Extraction (LLE) using high-purity dichloromethane (DCM).
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Polymer/Pyrolysis Oils: Dilute the pyrolyzed oil 1:100 in GC-grade hexane. Filter the extract through a 0.22 µm PTFE syringe filter to remove particulate matter[3].
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Internal Standardization: Spike 1.0 mL of the prepared extract with 10 µL of a 50 ppm deuterated internal standard mix. This step is non-negotiable for establishing a self-validating recovery metric.
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Instrumental Injection Setup:
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Carrier Gas: Ultra-high purity Helium (99.999%) at a constant flow rate of 1.0 mL/min.
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Injection Parameters: Inject 1 µL in splitless mode. Maintain the inlet temperature at 250 °C to guarantee instantaneous volatilization without inducing thermal degradation of the branched aliphatic chain.
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Thermal Programming (Oven Ramp):
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Initial: 60 °C (hold for 2 min).
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Ramp 1: 5 °C/min to 150 °C. (A shallow temperature gradient is critical here to chromatographically resolve Cyclohexane, (1,3-dimethylbutyl)- from co-eluting
structural isomers). -
Ramp 2: 15 °C/min to 280 °C (hold for 5 min to bake out heavy hydrocarbons and prevent column carryover).
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Mass Spectrometry Acquisition:
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Set the transfer line to 280 °C and the ion source to 230 °C.
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Operate in Full Scan mode (m/z 40–400) for untargeted profiling, or Selected Ion Monitoring (SIM) targeting m/z 83 and m/z 168 for ultra-trace quantification.
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Data Deconvolution: Process the raw chromatograms using NIST/EPA/NIH Mass Spectral Library matching. Confirm the analyte identity by cross-referencing the calculated Retention Index (RI) against a standard alkane suite[4].
Step-by-step GC-MS analytical workflow for the isolation and identification of alkylcyclohexanes.
Relevance in Drug Development and Material Science
While Cyclohexane, (1,3-dimethylbutyl)- is not utilized as an Active Pharmaceutical Ingredient (API), its structural motif provides profound insights for drug development professionals. The attachment of a bulky, branched aliphatic group to a saturated ring creates a highly lipophilic scaffold (XLogP3-AA = 5.6)[1]. In medicinal chemistry, similar structural moieties are engineered into lead compounds to enhance Blood-Brain Barrier (BBB) permeability for neuroactive drugs or to extend the pharmacokinetic half-life of lipid-soluble therapeutics. Furthermore, tracking its emission profile from synthetic polymers is a critical regulatory step in ensuring the biocompatibility and safety of medical-grade plastics and respiratory protective equipment[4].
Conclusion
Cyclohexane, (1,3-dimethylbutyl)- represents a vital chemical node connecting environmental monitoring, polymer recycling, and analytical chemistry. Its robust chemical stability establishes it as an excellent biomarker for geochemical weathering, while its volatility necessitates rigorous, thermally optimized GC-MS protocols for accurate quantification. By employing the standardized chromatographic techniques outlined in this guide, researchers can effectively leverage this compound as a diagnostic tool across diverse industrial and scientific applications.
References
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Characterization of Pyrolyzed Oil from Disposable Low-Density Polyethylene Sachet Water Nylon Waste Utilizing Calcium Hydroxide Waste[Ca(OH)2] Catalyst. ResearchGate. Available at:[Link][3]
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(1,3-Dimethylbutyl)cyclohexane | C12H24 | CID 543987. PubChem (NIH). Available at:[Link][1]
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Gas Chromatography Analysis, Mineral Contents and Anti-inflammatory Activity of Sonchus maritimus. ResearchGate. Available at:[Link][7]
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VOC Emissions from Particle Filtering Half Masks – Methods, Risks and Need for Further Research. EXCLI Journal. Available at:[Link][4]
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(1,3-Dimethylbutyl)cyclohexane - Physico-chemical Properties. ChemBK. Available at:[Link][5]
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Hydraulic Fracturing Chemicals: Structural Classification, Detections in Flowback Water and Analytical Challenges. Olive Biodiesel. Available at:[Link][6]
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Alkylcyclohexanes in Environmental Geochemistry. ResearchGate. Available at:[Link][2]
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Interactive comment on “Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and...”. Atmospheric Measurement Techniques (AMT). Available at:[Link][8]
Sources
- 1. (1,3-Dimethylbutyl)cyclohexane | C12H24 | CID 543987 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. excli.de [excli.de]
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